molecular formula C6H4F3NO2 B15071059 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15071059
M. Wt: 179.10 g/mol
InChI Key: GTGHVOYUNXGSPS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrrole ring and a carboxylic acid (-COOH) group at the 2-position. This compound is part of a broader class of heterocyclic carboxylic acids with applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h1-2,10H,(H,11,12)

InChI Key

GTGHVOYUNXGSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated pyrrole derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways and molecular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Aromatic vs. Heterocyclic Substituents : Compounds with phenyl or pyridyl substituents (e.g., 3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid) exhibit higher molecular weights and expanded π-stacking capabilities, favoring protein-ligand interactions .

Biological Activity

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by carboxylation. Various synthetic pathways have been explored, leading to derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole-2-carboxamide derivatives display potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The introduction of electron-withdrawing groups like trifluoromethyl can influence the efficacy against Mycobacterium tuberculosis by enhancing binding affinity to targets such as MmpL3.

Antitumor Activity

Compounds containing the trifluoromethyl-pyrrole moiety have also been evaluated for their antitumor activities. In vitro studies revealed that derivatives like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one exhibited significant antiproliferative effects against various cancer cell lines, including renal and leukemia cancers. For example, compounds displayed growth inhibition percentages of 77.10% and 92.13% at a concentration of 10 μM against UO-31 cell lines .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of pyrrole derivatives. For instance, compounds with fluorophenyl moieties showed better anti-TB activity compared to those with chlorophenyl groups . The effectiveness is often linked to the ability of these compounds to interact favorably with biological targets through hydrogen bonding and hydrophobic interactions.

Study 1: Anti-TB Activity

A detailed investigation into pyrrole-2-carboxamide derivatives demonstrated their potential as new MmpL3 inhibitors. The study found that specific substitutions on the pyrrole ring could enhance anti-TB activity while maintaining low cytotoxicity levels .

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity Index
Compound 32<0.016>64>4000
Compound 19>0.5>64<128

Study 2: Antitumor Activity

In another study focused on cancer cell lines, several trifluoromethyl-pyrrole derivatives were evaluated for their antiproliferative effects. The results indicated that specific compounds had GI values ranging from 0.27 to 1.36 μM against various cancer types, suggesting promising therapeutic potential .

CompoundCell LineGI (μM)Growth Inhibition (%)
Compound 5aHL-600.27-92.13
Compound 5cKM-120.36-77.10

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example, a resolution method using chiral auxiliaries like methyl (R)-2-phenylglycinate can isolate enantiomers . Reaction optimization often involves palladium-catalyzed coupling or hydrolysis under acidic conditions. Yields vary significantly (60–95%) depending on purification protocols and intermediates, such as methyl ester precursors hydrolyzed with HCl/water at elevated temperatures (93–96°C) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) in DMSO-d6 is critical for structural confirmation. Key signals include:

  • ¹H NMR : Aromatic protons at δ 7.14–8.20 ppm and carboxylic acid protons as broad singlets (δ 11.04–12.43 ppm) .
  • ¹³C NMR : The trifluoromethyl group appears as a quartet (~120 ppm, J = 270–280 Hz). Electrospray Ionization Mass Spectrometry (ESIMS) confirms molecular weight, with [M+1] or [M-1] ions observed (e.g., m/z 309.9 for derivatives) .

Q. What safety precautions are required when handling this compound?

Referencing safety data for structurally similar trifluoromethylated acids:

  • Use nitrile gloves (EN374 standard) and ventilated fume hoods to prevent inhalation .
  • Avoid contact with strong acids/bases to prevent decomposition. Emergency measures include eye wash stations and immediate decontamination .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for derivatives of this compound?

Chiral resolution via reciprocal asymmetric transformation is effective. For example, combining the compound with methyl (R)-2-phenylglycinate induces crystallization of diastereomeric salts, achieving >98% enantiomeric excess (ee) under optimized pH and solvent conditions .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The -CF₃ group acts as an electron-withdrawing moiety, directing electrophilic substitution to the pyrrole ring’s 4- and 5-positions. Density Functional Theory (DFT) studies suggest its inductive effect lowers the energy barrier for Suzuki-Miyaura couplings, enhancing regioselectivity in derivatives like 4-(6-trifluoromethylindol-3-yl) analogs .

Q. How do researchers address contradictions in purity data between synthetic batches?

Discrepancies often arise from residual solvents or unreacted intermediates. Advanced purification techniques include:

  • Preparative HPLC with C18 columns (acetonitrile/water gradients).
  • Recrystallization from ethanol/water mixtures, monitored by LCMS (e.g., 97.34% purity achieved for anti-cancer derivatives) .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition?

Derivatives like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) analogs exhibit mTOR/p70S6K inhibition (IC₅₀ = 0.5–2 µM), validated via cell proliferation assays in prostate cancer models. The trifluoromethyl group enhances metabolic stability and target binding affinity .

Methodological Tables

Table 1: Key Spectral Data for Derivatives

Derivative Structure¹H NMR (δ, ppm)ESIMS (m/z)Purity (HPLC)
4-(6-Trifluoromethylindol-3-yl)12.25 (s, 1H, COOH), 8.20 (d, 1H)309.997.34%
3-Methyl-4-(pyrazolo[3,4-b]pyridinyl)13.99 (s, 1H), 8.69 (d, 1H)311.194.77%

Table 2: Reaction Optimization for Hydrolysis

PrecursorConditionsYield
Methyl ester derivativeHCl/water, 93–96°C, 17h78–95%
Ethyl ester derivativeNaOH/EtOH, reflux, 12h60–83%

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